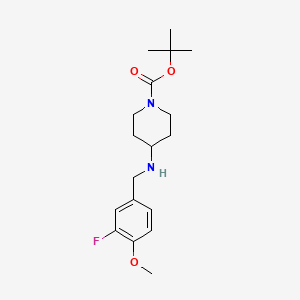

tert-Butyl-4-(3-Fluor-4-methoxybenzylamino)piperidin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzylamino substituent with fluorine and methoxy functional groups

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Wirkmechanismus

The compound also contains a benzylamino group , which is a common functional group in organic chemistry and is part of many biologically active molecules. The presence of the benzylamino group can influence the compound’s interaction with biological targets.

The compound also contains a methoxy group and a fluoro group . The methoxy group is an ether with the formula CH3O. The presence of a methoxy group can increase the lipophilicity of a compound, which can affect its pharmacokinetics, such as absorption and distribution within the body. The fluoro group is a type of halogen group, and fluorine atoms are often added to drug molecules to improve their metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.

Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Functional Group Modifications: The fluorine and methoxy groups are introduced through selective halogenation and methylation reactions.

Protection with tert-Butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the piperidine ring or the benzylamino group, potentially leading to the formation of secondary amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium fluoride (KF) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the piperidine ring can produce piperidine derivatives with altered substituents.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-(4-fluorobenzylamino)piperidine-1-carboxylate

- tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate

- tert-Butyl 4-(3-chloro-4-methoxybenzylamino)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate is unique due to the presence of both fluorine and methoxy groups on the benzylamino substituent. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate, with CAS Number 1349717-80-1, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to various dopamine receptor ligands, which have been explored for their therapeutic implications in treating neuropsychiatric disorders. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry.

- Molecular Formula : C18H27FN2O3

- Molecular Weight : 338.42 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : Approximately 435.8 ± 45.0 °C at 760 mmHg .

The biological activity of tert-butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate is primarily attributed to its interaction with dopamine receptors, particularly the D3 receptor subtype. Dopamine receptors are critical in modulating various neurological functions and are implicated in several disorders, including schizophrenia and addiction.

Dopamine Receptor Selectivity

Research indicates that compounds similar to tert-butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate exhibit selective binding affinities toward D3 receptors over D2 receptors. This selectivity is crucial as it allows for targeted therapeutic effects while minimizing side effects associated with broader receptor activity .

Biological Activity Data

The following table summarizes key findings regarding the binding affinities and selectivity of related compounds at dopamine receptors:

| Compound | D3R Binding Affinity (nM) | D2R Binding Affinity (nM) | Selectivity Ratio (D3R/D2R) |

|---|---|---|---|

| tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate | TBD | TBD | TBD |

| Compound A (similar structure) | 2.6 | >1000 | >385 |

| Compound B (related ligand) | 28.6 | 393 | >13.8 |

Note: TBD indicates data not yet determined or available from current literature.

Study on Dopamine D3 Receptor Ligands

A significant study highlighted the development of selective dopamine D3 receptor ligands, which included variations of piperidine derivatives similar to tert-butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate. The research demonstrated that modifications in the chemical structure could drastically alter binding affinities and selectivities, underscoring the importance of structural optimization in drug design .

Neuropharmacological Implications

The exploration of these compounds has led to insights into their potential use as therapeutic agents for conditions such as drug addiction and schizophrenia. By selectively targeting D3 receptors, these compounds may provide a means to mitigate the adverse effects typically associated with less selective dopaminergic treatments .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(3-fluoro-4-methoxyphenyl)methylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)21-9-7-14(8-10-21)20-12-13-5-6-16(23-4)15(19)11-13/h5-6,11,14,20H,7-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVGISVQMUHJBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.